2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane
Description
2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring linked via an ethyl group to a 3-fluorophenoxy moiety.
Properties
IUPAC Name |
2-[2-(3-fluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-2-1-3-10(8-9)13-5-4-11-14-6-7-15-11/h1-3,8,11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVLXFHEAGTCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3-fluorophenol with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with ethylene oxide to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of reduced derivatives.
Substitution: Formation of various substituted dioxolanes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane exhibit significant antimicrobial properties. A series of phenoxyacetamide derivatives were investigated for their ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a major pathogen associated with severe infections. The structure-activity relationship (SAR) studies revealed that modifications to the phenoxy and dioxolane moieties can enhance inhibitory potency against T3SS, which is crucial for bacterial virulence .
Table 1: Summary of Antimicrobial Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Phenoxyacetamide A | < 1 | T3SS Inhibition |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The exploration of SAR has shown that specific substituents on the phenoxy ring significantly affect the compound's biological activity. For instance, replacing chlorine with fluorine in certain derivatives resulted in reduced potency, indicating the importance of electronic properties in these interactions .
Polymer Chemistry
The dioxolane structure is often utilized in polymer chemistry due to its ability to form stable linkages. Compounds like this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Table 2: Properties of Dioxolane-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Dioxolane Polymer A | 200 | 50 |
| Dioxolane Polymer B | TBD | TBD |
Inhibitory Effects on Bacterial Pathogenicity
A study conducted on the efficacy of various phenoxyacetamide derivatives, including those with dioxolane structures, demonstrated their potential as novel antibacterial agents targeting T3SS. The findings suggest that these compounds can prevent Pseudomonas aeruginosa from establishing infections by disrupting its virulence mechanisms .
Development of Drug Candidates
The ongoing research into derivatives of this compound has led to the identification of promising drug candidates that could serve as alternatives to traditional antibiotics, particularly in light of rising antibiotic resistance .
Mechanism of Action
2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to its specific structural features. Similar compounds include other fluorophenyl derivatives and dioxolane-based molecules. the presence of the fluorophenyl group and the specific arrangement of the ethyl chain and dioxolane ring set it apart from its counterparts.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Position and Type: Fluorine’s electron-withdrawing nature alters electronic density on the phenoxy ring, affecting reactivity in electrophilic substitutions. Difluoro substituents (e.g., 2,6-difluoro) enhance electronegativity and stability compared to mono-fluoro derivatives .
- Linker Length : Ethyl linkers (vs. methylene) increase flexibility and may improve binding in biological systems .
- Functional Groups : Imidazole or chlorophenyl groups (as in azalanstat) introduce distinct biological activities, such as enzyme inhibition, absent in the target compound .
Reactivity and Bond Dissociation Energies (BDEs)
1,3-Dioxolane derivatives exhibit moderate reactivity in radical reactions due to their C-H bond dissociation energy (BDE) of 90.0 kcal/mol, slightly higher than tetrahydrofuran (THF, 89.8 kcal/mol) but lower than tetrahydropyran (THP, 92.1 kcal/mol) . This suggests that this compound may participate in hydrogen abstraction reactions with intermediate reactivity. Fluorine substituents further modulate this behavior by polarizing adjacent C-H bonds.
Biological Activity
2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the 1,3-dioxolane ring and the fluorinated phenoxy group contributes to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The method often includes the use of catalysts and specific solvents to enhance yield and purity. For example, compounds with similar structures have been synthesized using salicylaldehyde and diols with catalytic montmorillonite K10, achieving high yields and short reaction times .
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. In a study evaluating various 1,3-dioxolane derivatives, it was found that compounds similar to this compound displayed excellent antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (S. aureus MIC µg/mL) |
|---|---|---|
| Compound A | 125 | 625 |
| Compound B | 250 | 500 |
| Compound C | 62.5 | 1250 |
| This compound | <62.5 | 625 |
The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways. The fluorine atom enhances lipophilicity, allowing better membrane penetration and increasing the compound's potency against microbial strains .
Case Studies
- Antifungal Activity Against C. albicans : A study demonstrated that a series of dioxolane derivatives exhibited significant antifungal properties with MIC values lower than 62.5 µg/mL for certain compounds . This suggests a promising avenue for developing antifungal agents based on this scaffold.
- Antibacterial Efficacy : In another investigation focusing on antibacterial properties, various dioxolanes were tested against Staphylococcus aureus, showing varying degrees of effectiveness with MIC values ranging from 625 to 1250 µg/mL . The presence of the fluorinated phenoxy group was crucial in enhancing the antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
